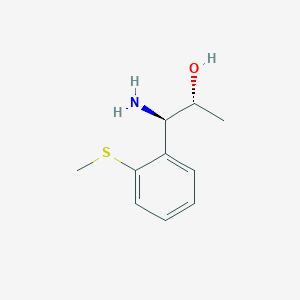
(1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features an amino group, a thiophenyl group, and a hydroxyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylthiophenol and a suitable chiral precursor.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and reagents like sodium borohydride for reduction steps.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired enantiomeric purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated purification systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amines.
Substitution: The thiophenyl group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the thiophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL can be used as a chiral building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine
In medicine, it could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry
In industry, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Amino-1-(2-thiophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(2-methylbenzyl)propan-2-OL
Uniqueness
The uniqueness of (1R,2R)-1-Amino-1-(2-methylthiophenyl)propan-2-OL lies in its specific chiral configuration and the presence of the thiophenyl group, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(2-methylsulfanylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NOS/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m1/s1 |
InChI Key |
NPCXYJUMAXOZMY-XCBNKYQSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1SC)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1SC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


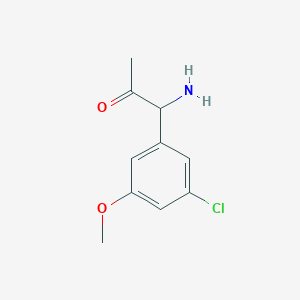


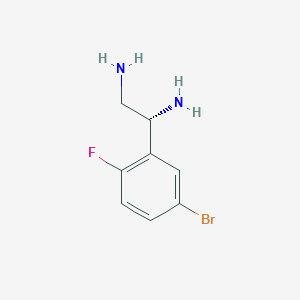
![Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B15237140.png)
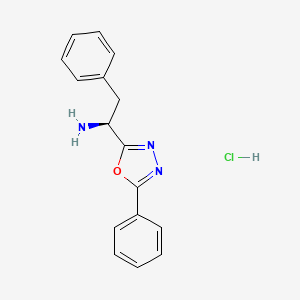

![Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride](/img/structure/B15237156.png)
![(1S,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237159.png)

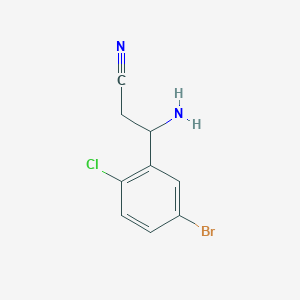
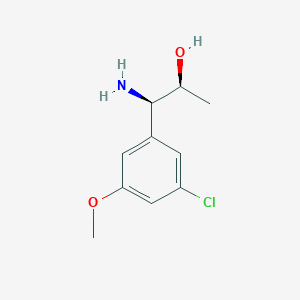
![7-Bromo-2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-A]pyridin-1-one](/img/structure/B15237173.png)
![4,6-Dibromo-2-methylbenzo[D]thiazol-5-amine](/img/structure/B15237179.png)
